2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazin-3-yl acetamide class, characterized by a triazine core substituted with amino (NH₂) and oxo (O) groups at positions 4 and 5, respectively. The 6-position is modified with a 4-methoxybenzyl group, while the thioether linkage connects the triazine to an acetamide moiety. The acetamide’s N-terminal aryl group is a 2,3-dimethylphenyl ring.
Propriétés
IUPAC Name |
2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-13-5-4-6-17(14(13)2)23-19(27)12-30-21-25-24-18(20(28)26(21)22)11-15-7-9-16(29-3)10-8-15/h4-10H,11-12,22H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOZYQVAQYYKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a derivative of triazine and thiourea, which has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, including antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Triazine ring : Known for various pharmacological properties.
- Thioamide linkage : Often associated with enhanced biological activity.
- Methoxy and dimethyl substitutions : These groups can influence the compound's lipophilicity and bioavailability.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against a range of pathogenic bacteria. For instance:
- In vitro studies showed efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The compound's mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .
| Bacteria Tested | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Bacillus subtilis | High |
| Pseudomonas aeruginosa | Moderate |
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : It showed promising results in inhibiting the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) using the MTT assay. The IC50 values indicated significant antiproliferative effects, suggesting its potential as a chemotherapeutic agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| MDA-MB-231 | 12.5 |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been a focus of research:
- Mechanism of Action : It appears to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models. This may be beneficial in treating conditions like arthritis or other inflammatory diseases .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of triazole derivatives highlighted the superior antibacterial activity of compounds similar to our target compound. The results indicated that modifications on the triazine core significantly enhanced activity against resistant strains .
- Anticancer Potential : Another investigation assessed the cytotoxic effects on lung cancer cells, revealing that the compound induced apoptosis through activation of caspase pathways. This suggests a mechanism that could be exploited for therapeutic purposes in oncology .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share the 1,2,4-triazin-3-yl acetamide scaffold but differ in substituents, influencing their physicochemical and pharmacological profiles:
Physicochemical Properties
- Lipophilicity (logP) : The target compound’s 2,3-dimethylphenyl group increases logP compared to analogues with methoxy-substituted aryl rings (e.g., Compound A: logP ~2.8 vs. Target: logP ~3.5) .
- Solubility : Compound B’s 3,4-dimethoxyphenethyl group enhances aqueous solubility due to polar methoxy groups, whereas the target’s dimethylphenyl reduces solubility .
Pharmacological Implications
- Receptor Binding : The target’s 2,3-dimethylphenyl group may improve binding to hydrophobic pockets in target proteins compared to smaller substituents (e.g., methyl in Compound C) .
- Bioavailability : Compound B’s polar groups favor absorption but may limit blood-brain barrier penetration, whereas the target’s lipophilic profile enhances tissue distribution .
- Toxicity : Methyl and methoxy groups generally confer lower toxicity compared to halogens or nitro groups, as seen in unrelated compounds .
Q & A
Basic Research Questions
Q. How can the synthetic route for this compound be optimized to address steric hindrance and regioselectivity challenges?
- Methodological Answer : The synthesis of triazinone derivatives often involves nucleophilic substitution or cyclocondensation reactions. For example, similar triazinones were synthesized by reacting potassium carbonate in DMF with chloroacetylated intermediates under controlled stirring at room temperature, monitored via TLC . To mitigate steric hindrance from the 4-methoxybenzyl and 2,3-dimethylphenyl groups, consider using polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reduce aggregation. Stepwise addition of reagents and temperature modulation (e.g., cooling during exothermic steps) can improve regioselectivity .
Q. What spectroscopic and crystallographic techniques are critical for validating the compound’s structure?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the presence of the methoxybenzyl proton (δ ~3.8 ppm) and acetamide carbonyl (δ ~170 ppm). Compare with analogous triazinone derivatives .
- X-ray crystallography : Employ SHELXL for refinement of single-crystal data to resolve atomic positions, especially for the triazinone core and thioether linkage. The software’s robust handling of high-resolution data ensures accurate bond-length and angle measurements .
Q. How can researchers design preliminary pharmacological assays to assess bioactivity?
- Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally related to the compound’s functional groups. For example:
- Enzyme inhibition : Use fluorescence-based assays to test inhibition of dihydrofolate reductase (DHFR), given the triazinone core’s similarity to antifolate agents .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines, comparing activity to structurally related acetamide-triazinone hybrids .
Advanced Research Questions
Q. How can crystallographic disorder in the triazinone ring be resolved during structure refinement?
- Methodological Answer : Crystallographic disorder often arises from flexible substituents (e.g., the 4-methoxybenzyl group). Use SHELXL’s PART instruction to model alternative conformations and apply restraints to bond distances and angles. Validate using the ADDSYM algorithm to check for missed symmetry elements, which may explain apparent disorder .
Q. What strategies address contradictions between in vitro bioactivity and in vivo toxicity profiles?
- Methodological Answer :
- Metabolite profiling : Use LC-MS to identify toxic metabolites, such as reactive thiol intermediates from the triazinone-thioether moiety .
- Structure-activity relationships (SAR) : Modify the 2,3-dimethylphenyl group to reduce hepatic toxicity. Introduce electron-withdrawing groups (e.g., -CF) to modulate metabolic stability .
Q. How can computational modeling predict hydrogen-bonding patterns in the crystal lattice?
- Methodological Answer : Apply graph-set analysis (e.g., Etter’s rules) to categorize hydrogen bonds (e.g., N–H···O and S–H···N interactions). Use Mercury CSD software to generate interaction maps, focusing on the triazinone’s amino and carbonyl groups as hydrogen-bond donors/acceptors .
Q. What experimental and computational methods reconcile discrepancies in solubility predictions?
- Methodological Answer :
- Experimental : Measure solubility in buffered solutions (pH 1–7.4) using UV-Vis spectroscopy. Compare with LogP values calculated via HPLC retention times .
- Computational : Use COSMO-RS to simulate solvent-solute interactions, adjusting for the compound’s amphiphilic nature (polar triazinone vs. hydrophobic benzyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
